N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can induce cell cycle arrest and apoptosis in cancer cells by disrupting specific signaling pathways . The compound’s ability to bind to and inhibit certain proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar compounds include other quinoxaline derivatives like [1,2,4]triazolo[4,3-a]quinoxaline and its analogs . These compounds share the quinoxaline core but differ in their functional groups and overall structure. N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C21H16ClFN4O2S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-13-12-15(23)8-11-19(13)30(28,29)27-21-20(24-16-9-6-14(22)7-10-16)25-17-4-2-3-5-18(17)26-21/h2-12H,1H3,(H,24,25)(H,26,27) |
InChI Key |
WJQROKJSGPCUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.